N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
CAS No.: 423740-31-2
Cat. No.: VC21472222
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 423740-31-2 |
|---|---|
| Molecular Formula | C16H18ClNO |
| Molecular Weight | 275.77g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C16H18ClNO/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3 |
| Standard InChI Key | WQEWYGANJTXJNV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine has a molecular formula of C16H18ClNO and a molecular weight of 275.77 g/mol. Its structure consists of a phenethylamine backbone with two key substitutions: a 4-chlorobenzyl group attached to the nitrogen atom and a 4-methoxyphenyl group. The compound is formally identified by the CAS registry number 423740-31-2.
The compound's IUPAC name is N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine, and it possesses the following structural identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClNO |
| Molecular Weight | 275.77 g/mol |
| CAS Number | 423740-31-2 |
| Standard InChI | InChI=1S/C16H18ClNO/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3 |
| Standard InChIKey | WQEWYGANJTXJNV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl |
The compound belongs to the amine class, specifically featuring a secondary amine functional group. It contains both a methoxy substituent and a chlorine atom, which contribute to its chemical reactivity and potential biological activities.
Synthesis Methodologies
Standard Synthetic Approach
The synthesis of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine typically involves a nucleophilic substitution reaction between 2-(4-methoxyphenyl)ethanamine and a 4-chlorobenzyl halide, usually conducted in the presence of a base. This reaction follows common amine alkylation protocols where the amine acts as a nucleophile attacking the benzylic carbon.
Advanced Synthetic Methods
Recent research documented in peer-reviewed literature describes more sophisticated approaches for synthesizing secondary amines like N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine. A notable method involves catalyst-mediated coupling reactions that can improve yield and selectivity .
Chemical Reactivity
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine can participate in various chemical transformations due to its functional groups. The compound's reactivity profiles include:
Substitution Reactions
The chlorine atom on the benzyl group can be substituted with other nucleophiles, creating opportunities for structural diversification. This reactivity arises from the enhanced electrophilicity of the benzylic carbon adjacent to the electron-withdrawing chlorophenyl group.
Oxidation and Reduction Pathways
The amine functionality can undergo both oxidation and reduction reactions. Oxidation might result in the formation of imines or other nitrogen-containing derivatives, while reduction could affect the aromatic rings or other functional groups depending on the conditions employed.
Deuterium Exchange Studies
Related research on similar secondary amines has shown that these compounds can participate in deuterium exchange reactions under specific catalytic conditions. For instance, experiments with similar benzylamines revealed significant deuterium incorporation at the CH2 position without affecting the arene C-H positions .
Structural Relationships with Similar Compounds
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine shares structural similarities with several related compounds, allowing for comparative analysis of their properties and potential applications.
Comparison with Related Compounds
The following table presents a comparison between N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine and structurally related compounds:
| Compound | Structural Relationship | Key Differences |
|---|---|---|
| 4-Methoxyphenethylamine | Precursor component | Lacks the 4-chlorobenzyl group |
| N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine | Halogen analog | Contains fluorine instead of chlorine |
| N,N-Dimethyl-2-(4-methoxyphenyl)ethylamine | Structural variant | Features dimethyl substitution on nitrogen instead of 4-chlorobenzyl |
Structure-Activity Considerations
The 4-methoxyphenyl component of the molecule is noteworthy as related compounds containing this moiety have demonstrated activity in biological systems. For instance, 4-Methoxyphenethylamine has been shown to inhibit monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . These observations suggest potential neuroactive properties for compounds containing this structural element.
Research Applications
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine has several potential applications in research and industrial contexts.
Chemical Research
The compound serves as an important intermediate in organic synthesis, particularly for developing more complex nitrogen-containing molecules. Its well-defined reactivity makes it valuable for studying various chemical transformations and mechanisms.
Pharmaceutical Research
In medicinal chemistry, compounds with this structural framework may serve as lead compounds for drug discovery programs. The combination of a phenethylamine backbone with specific substituents provides a platform for structure-activity relationship studies.
Material Science Applications
Secondary amines of this type can be employed in material science applications, including the development of specialized polymers and surface coatings. Their ability to form hydrogen bonds and interact with various substrates makes them interesting candidates for such applications.
Analytical Characterization
Research involving N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine typically employs various analytical techniques for characterization and purity assessment. These include:
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy provides essential structural information, with both proton (1H) and carbon (13C) NMR spectra used to confirm the compound's identity and purity . Mass spectrometry offers complementary data about molecular weight and fragmentation patterns.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed to assess the purity of synthesized N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine. These techniques are particularly valuable for detecting potential impurities or reaction by-products.
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